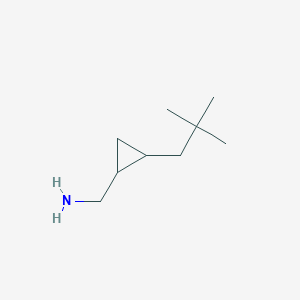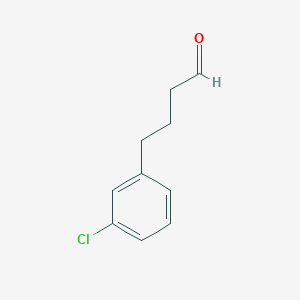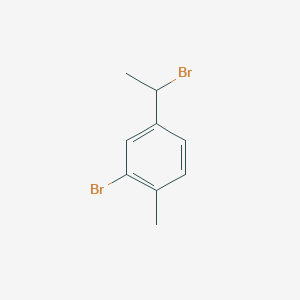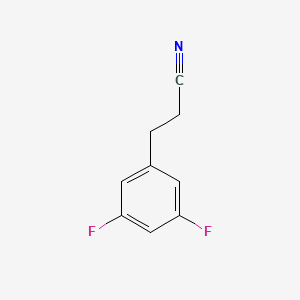
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclobutane ring with a carbonitrile group
準備方法
The synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the trifluoromethylation of cyclobutane precursors using reagents like TMSCF3 and fluoride sources .
化学反応の分析
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups like amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties
作用機序
The mechanism by which 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the pyridine ring can interact with various biological receptors. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
類似化合物との比較
Similar compounds include other trifluoromethylated pyridines and cyclobutane derivatives. Compared to these compounds, 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile and 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .
特性
分子式 |
C11H9F3N2 |
|---|---|
分子量 |
226.20 g/mol |
IUPAC名 |
1-[3-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-3-1-6-16-9(8)10(7-15)4-2-5-10/h1,3,6H,2,4-5H2 |
InChIキー |
RTNRKZNCTQDWKP-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)





![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)
![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)



